Cas no 847829-41-8 (Tat-NR2Baa)

Tat-NR2Baa structure
Nome do Produto:Tat-NR2Baa
Tat-NR2Baa Propriedades químicas e físicas
Nomes e Identificadores
-
- Tat-NR2Baa
- L-Alanine, L-tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-
- L-Tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-L-alanine (ACI)
- 11: PN: US20050059597 SEQID: 12 unclaimed sequence
- 16: PN: WO2008109010 SEQID: 18 unclaimed sequence
- 4: PN: WO2010028089 SEQID: 4 unclaimed protein
- 7: PN: US8933013 SEQID: 7 claimed protein
- 7: PN: WO2009076105 SEQID: 7 claimed protein
- 7: PN: WO2010144742 SEQID: 7 claimed protein
- AKOS040754929
- DA-67947
- 847829-41-8
-
- Inchi: 1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1
- Chave InChI: JGOHJQLBRJDBTQ-RVYJUWCMSA-N
- SMILES: [C@H](CCCNC(N)=N)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)[C@@H](N)CC1C=CC(O)=CC=1
Propriedades Computadas
- Massa Exacta: 2474.4247928g/mol
- Massa monoisotópica: 2473.4214380g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 48
- Contagem de aceitadores de ligações de hidrogénio: 39
- Contagem de Átomos Pesados: 174
- Contagem de Ligações Rotativas: 97
- Complexidade: 5300
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 20
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -19.2
- Superfície polar topológica: 1240Ų
Propriedades Experimentais
- Densidade: 1.52±0.1 g/cm3(Predicted)
Tat-NR2Baa Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129296-10mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 10mg |
$950.0 | 2022-04-26 | |
TargetMol Chemicals | T35924-1mg |
Tat-NR2Baa |
847829-41-8 | 1mg |
¥ 1749 | 2024-07-19 | ||
1PlusChem | 1P01TXV1-10mg |
Tat-NR2Baa |
847829-41-8 | 96% | 10mg |
$1124.00 | 2024-04-21 | |
1PlusChem | 1P01TXV1-1mg |
Tat-NR2Baa |
847829-41-8 | 96% | 1mg |
$280.00 | 2024-04-21 | |
TargetMol Chemicals | T35924-5mg |
Tat-NR2Baa |
847829-41-8 | 5mg |
¥ 4422 | 2024-07-19 | ||
MedChemExpress | HY-P2307-10mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 10mg |
¥9500 | 2024-07-20 | |
ChemScence | CS-0129296-1mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 1mg |
$220.0 | 2022-04-26 | |
ChemScence | CS-0129296-5mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 5mg |
$550.0 | 2022-04-26 | |
MedChemExpress | HY-P2307-1mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 1mg |
¥2200 | 2024-07-20 | |
MedChemExpress | HY-P2307-5mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 5mg |
¥5500 | 2024-07-20 |
Tat-NR2Baa Literatura Relacionada
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
2. Book reviews
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
847829-41-8 (Tat-NR2Baa) Produtos relacionados
- 1807268-16-1(5-Chloro-3-fluoro-2-methylmandelic acid)
- 20845-95-8(1-cyclopropyl-2,2-dimethylpropan-1-one)
- 2877685-04-4(4-(4-bromophenyl)methyl-N-methylmorpholine-2-carboxamide)
- 953168-02-0(2-(4-methoxyphenyl)-N-{2-4-(pyrrolidin-1-yl)phenylethyl}acetamide)
- 1361722-24-8(2-Chloro-4-(2,6-dichlorophenyl)-5-hydroxypyridine)
- 2098034-59-2((3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone)
- 933744-58-2(methyl3-(2-methyl-1H-imidazol-1-yl)propylamine)
- 69034-09-9(2-Bromo-5-(trifluoromethyl)pyrimidine)
- 1184088-09-2(2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide)
- 1227827-88-4(EP3 antagonist 3)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:847829-41-8)Tat-NR2Baa

Pureza:99%/99%/99%
Quantidade:1mg/5mg/10mg
Preço ($):276.0/690.0/1191.0